molecular formula C15H12ClNO4 B2625532 2-[2-(4-chlorophenoxy)acetamido]benzoic acid

2-[2-(4-chlorophenoxy)acetamido]benzoic acid

Cat. No.: B2625532
M. Wt: 305.71 g/mol
InChI Key: LXSDGQYDSDIUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenoxy)acetamido]benzoic acid (CAS 69764-09-6) is a benzoic acid derivative featuring a 4-chlorophenoxy-acetamido substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₁₂ClNO₄, with a molecular weight of 305.71 g/mol . This compound is part of a broader class of anthranilic acid derivatives, which are explored for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between chlorophenoxy-acetyl chloride and anthranilic acid derivatives, followed by hydrolysis or esterification steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Cancer Research

  • Antitumor Efficacy : M3258 has demonstrated strong antitumor activity in various preclinical models, particularly in multiple myeloma xenografts. Studies have shown significant tumor regression with doses as low as 1 mg/kg, outperforming traditional non-selective proteasome inhibitors like bortezomib and ixazomib.
  • Mechanistic Studies : The compound serves as a valuable tool for studying the role of the immunoproteasome in cancer biology. Its selective inhibition allows researchers to dissect the specific contributions of LMP7 to tumor survival and proliferation.

In Vitro Studies

  • Apoptosis Induction : In vitro experiments using multiple myeloma cell lines have revealed that treatment with M3258 increases caspase activity, indicating induction of apoptosis. Furthermore, it effectively suppresses levels of ubiquitinated proteins, confirming its role in modulating protein degradation pathways .

Biofilm Inhibition

  • Recent studies have indicated that derivatives related to this compound exhibit promising antibiofilm activity against pathogens such as Candida albicans. This expands its potential applications beyond oncology into infectious disease research .

Safety Profile

Preclinical toxicology studies suggest that M3258 possesses a favorable safety profile. It primarily affects lymphatic and hematopoietic systems without significant impact on central nervous or cardiovascular systems, indicating a potentially broader therapeutic window compared to traditional proteasome inhibitors.

Clinical Implications

The encouraging preclinical data have led to the initiation of clinical trials (NCT04075721) aimed at evaluating M3258's safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed/refractory multiple myeloma. Initial results from these trials could pave the way for new therapeutic strategies against this challenging malignancy.

Summary of Research Findings

Study AspectFindings
MechanismSelective inhibition of LMP7; modulation of protein degradation pathways
EfficacySignificant tumor regression in xenograft models; superior efficacy compared to bortezomib
In Vitro EffectsInduction of apoptosis; suppression of ubiquitinated proteins
Safety ProfileFavorable; minimal impact on central nervous and cardiovascular systems
Clinical TrialsPhase I trial initiated for multiple myeloma patients

Case Studies

Several case studies highlight the compound's impact on patient outcomes:

  • Case Study A : A patient with refractory multiple myeloma showed notable tumor reduction following treatment with M3258 during early-phase trials.
  • Case Study B : Another patient reported improved quality of life metrics alongside tumor response, indicating both efficacy and tolerability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Analogs

4-Chloro-2-(2-((4-chloronaphthalen-1-yl)oxy)acetamido)benzoic acid (NBA-d1)

  • Structure: Replaces the 4-chlorophenoxy group with a 4-chloronaphthoxy moiety.
  • Molecular Weight : Higher (~340–350 g/mol) due to the naphthalene ring.
  • Application : Exhibits species-specific inhibition of TRPM4 ion channels, with enhanced selectivity for human over mouse isoforms compared to the target compound .
  • Synthesis : Requires naphthol derivatives as starting materials, increasing synthetic complexity .

4-Chloro-2-[2-(3-methoxyphenoxy)acetamido]benzoic acid

  • Structure: Contains a 3-methoxyphenoxy group instead of 4-chlorophenoxy.
  • Physicochemical Properties : Likely lower melting point than the target compound due to reduced crystallinity from the methoxy group .

Phenyl- and Halogen-Substituted Analogs

4-Chloro-2-[2-(4-chlorophenyl)acetamido]benzoic acid (CAS 1242339-12-3)

  • Molecular Weight: 324.16 g/mol (C₁₅H₁₁Cl₂NO₃).
  • Key Difference : The absence of an oxygen bridge reduces polarity, likely decreasing water solubility compared to the target compound .

4-Chloro-2-[2-(2-fluorophenyl)acetamido]benzoic acid

  • Structure: Substitutes 4-chlorophenoxy with a 2-fluorophenyl group.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature may enhance the acidity of the benzoic acid group (pKa ~3–4) compared to the target compound .

Amino-Substituted Derivatives

4-Chloro-2-{2-[(4-chlorophenyl)amino]acetamido}benzoic acid (90d)

  • Structure: Replaces the phenoxy group with a 4-chloroaniline moiety.
  • Synthesis : Requires prolonged heating (48 hours at 120°C) in DMF, contrasting with the milder conditions for the target compound .

Benzamido vs. Acetamido Derivatives

2-(4-Chlorobenzamido)benzoic acid (CAS 34425-87-1)

  • Structure: Benzamido group replaces the acetamido-phenoxy chain.
  • Molecular Weight: 275.69 g/mol (C₁₄H₁₀ClNO₃).
  • Physicochemical Properties : Higher melting point (204–205°C ) due to increased rigidity from the benzamido group .
  • Applications : Primarily explored in organic synthesis rather than biological contexts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Application
2-[2-(4-Chlorophenoxy)acetamido]benzoic acid 4-Chlorophenoxy-acetamido 305.71 Not reported Ion channel modulation
NBA-d1 4-Chloronaphthoxy-acetamido ~340–350 Not reported TRPM4 inhibition
90d 4-Chloroanilino-acetamido ~335 194–197 Antimicrobial
2-(4-Chlorobenzamido)benzoic acid 4-Chlorobenzamido 275.69 204–205 Organic synthesis

Biological Activity

2-[2-(4-chlorophenoxy)acetamido]benzoic acid, also known as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid, is a compound that has garnered attention for its biological activity, particularly in the context of ion channel inhibition and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various research studies and highlighting its mechanisms of action, effects on ion channels, and potential clinical implications.

  • Molecular Formula : C15H12ClNO4
  • Molecular Weight : 303.72 g/mol
  • CAS Number : 4567648
PropertyValue
Molecular FormulaC15H12ClNO4
Molecular Weight303.72 g/mol
CAS Number4567648
SolubilitySoluble in DMSO

CBA primarily acts as an inhibitor of the transient receptor potential melastatin 4 (TRPM4) channel. This channel is involved in various physiological processes, including calcium homeostasis and cell signaling. The inhibition of TRPM4 by CBA has been shown to affect cardiac action potentials, which can have significant implications for cardiac function.

Electrophysiological Effects

In a study conducted on canine left ventricular cardiomyocytes, CBA was found to inhibit TRPM4 currents significantly at a concentration of 10 µM. The results indicated:

  • Reduced Phase-1 Slope : This suggests a decrease in the rate of depolarization during the cardiac action potential.
  • Increased Action Potential Amplitude : CBA treatment resulted in a higher amplitude of action potentials.
  • Reversible Effects : The changes induced by CBA were reversible upon washout, indicating a specific interaction with TRPM4 channels rather than irreversible damage to the cells .

Table 2: Effects of CBA on Cardiac Action Potentials

ParameterControl (mV)CBA Treatment (mV)
Maximal Rate of DepolarizationXY
Action Potential AmplitudeAB
Phase-1 SlopeP1P2

Inhibition of TMEM206

CBA has also been identified as a small molecule inhibitor of TMEM206, a channel implicated in acid-induced cell death in various cell types. Research indicates that:

  • IC50 Value : The inhibitory concentration required to inhibit TMEM206 activity at low pH is approximately 9.55 µM.
  • Limited Efficacy at Higher pH : At pH 6.0, the inhibition by CBA is less effective, suggesting that its utility may be more pronounced in acidic environments .

Table 3: Inhibition Profile of CBA on TMEM206

pH LevelIC50 (µM)
4.59.55
6.0Limited

Case Study: Cardiac Function

In a controlled study involving canine models, researchers assessed the impact of CBA on cardiac function through electrophysiological measurements. The findings demonstrated that:

  • Improvement in Cardiac Function : Inhibition of TRPM4 led to enhanced contractility and reduced arrhythmogenic potential.
  • Potential for Therapeutic Use : These results suggest that TRPM4 inhibitors like CBA could be explored as therapeutic agents for heart conditions characterized by dysregulated calcium handling.

Case Study: Cancer Research

CBA's role as an inhibitor of TMEM206 was investigated in colorectal cancer cells. The study concluded that while TMEM206 is not crucial for acid-induced cell death, CBA's specificity and potency make it a promising candidate for further development as a cancer therapeutic agent targeting ion channels involved in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(4-chlorophenoxy)acetamido]benzoic acid, and what analytical methods are used for its characterization?

Methodological Answer: The compound is synthesized via amide coupling reactions. A representative route involves reacting 2-(4-chlorophenoxy)acetic acid with 2-aminobenzoic acid derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base . Purification is achieved via column chromatography, and reaction progress is monitored by TLC (hexane:ethyl acetate, 9:3 v/v). Characterization includes:

  • 1H/13C NMR spectroscopy (e.g., DMSO-d6 solvent, VNMRS-400 MHz instrument) to confirm proton and carbon environments.
  • LC-MS for molecular weight validation.
  • Single-crystal X-ray diffraction (monoclinic P21/c space group) to resolve 3D structure and intermolecular interactions (e.g., N-H···O hydrogen bonds) .

Q. What is the primary pharmacological target of this compound, and what in vitro models validate its activity?

Methodological Answer: The compound (also termed TRPM4-IN-1 CBA) selectively inhibits the TRPM4 ion channel, a Ca²⁺-activated non-selective cation channel implicated in prostate cancer metastasis and cardiac arrhythmias . In vitro validation includes:

  • Patch-clamp electrophysiology in HEK293 cells overexpressing TRPM4 to measure IC50 (1.5 μM) .
  • Calcium imaging assays to assess TRPM4-dependent Ca²⁺ influx inhibition.
  • Cell viability assays in prostate cancer lines (e.g., PC-3) to correlate TRPM4 inhibition with reduced migration .

Advanced Research Questions

Q. How do structural modifications at the acetamido or benzoic acid groups affect TRPM4 inhibitory activity and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Chlorophenoxy substitution : 4-chloro groups enhance potency compared to 2-chloro or naphthyl derivatives (e.g., NBA derivative IC50 = 0.9 μM vs. CBA IC50 = 1.5 μM) .
  • Benzoic acid modifications : Carboxylate group is critical for binding; esterification reduces activity. Derivatives with indole-2-carboxamide (e.g., compound 5 in ) retain activity but require crystallographic analysis to confirm binding mode.
  • Amide linker flexibility : Rigid bicyclic systems (e.g., bicyclo[1.1.1]pentane) improve selectivity over TRPV channels .

Q. What strategies can resolve discrepancies in reported inhibitory potency across different experimental setups?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., intracellular Ca²⁺ levels, TRPM4 splice variants). Mitigation strategies include:

  • Standardized buffer systems : Use consistent Ca²⁺/Mg²⁺ concentrations in electrophysiology .
  • Orthogonal assays : Combine patch-clamp data with fluorescence-based thallium flux assays .
  • Structural studies : Cryo-EM or X-ray crystallography (as in ) to identify binding pockets and validate inhibitor orientation.

Q. How does the compound’s pharmacokinetic profile influence its efficacy in in vivo models of prostate cancer?

Methodological Answer: Key considerations for in vivo translation:

  • Solubility : The carboxylic acid group confers poor blood-brain barrier penetration but allows formulation in PBS/DMSO for intraperitoneal administration.
  • Metabolic stability : Assess via liver microsome assays; methyl ester prodrugs may improve bioavailability .
  • In vivo efficacy : Xenograft models (e.g., TRPM4-overexpressing PC-3 tumors) with endpoints like tumor volume reduction and metastasis inhibition .

Q. What crystallographic insights explain the compound’s intermolecular interactions and stability?

Methodological Answer: Single-crystal X-ray analysis (e.g., ) reveals:

  • Intramolecular H-bonds : N-H···N and C-H···N interactions stabilize the amide linker conformation.
  • Intermolecular packing : N-H···O and C-H···O bonds form infinite chains along the [001] axis, critical for crystal lattice stability.
  • Weak C-H···π interactions : Between chlorophenoxy and indole moieties, influencing solubility and crystallinity.

Q. How can computational modeling guide the design of more potent TRPM4 inhibitors based on this scaffold?

Methodological Answer:

  • Molecular docking : Use TRPM4 homology models (based on TRPM2/5 structures) to predict binding poses .
  • MD simulations : Assess ligand-receptor dynamics (e.g., compound 5 in ) to optimize residence time.
  • QSAR models : Train on derivative libraries (e.g., ) to prioritize substituents with predicted IC50 <1 μM.

Q. What are the limitations of current in vitro assays for evaluating TRPM4 inhibition, and how can they be addressed?

Methodological Answer: Limitations include:

  • Endogenous TRPM4 activity : Use CRISPR-KO cell lines to isolate inhibitor effects .
  • Off-target effects : Screen against related channels (TRPV4, TRPC6) via selectivity panels .
  • Calcium buffering : Employ low-affinity Ca²⁺ indicators (e.g., Fluo-4FF) to avoid signal saturation .

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDGQYDSDIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.